REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]#[N:4].[Cl:5][CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:7](Cl)=[O:8]>C(Cl)Cl>[Cl:5][CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:7]([NH:4][CH2:3][C:2]#[N:1])=[O:8]
|
Name
|
|
Quantity
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9.2 g
|
Type
|
reactant
|
Smiles
|
NCC#N
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Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
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ClC(C(=O)Cl)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The reaction mixture is filtered
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Type
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CUSTOM
|
Details
|
the solvent is removed
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Type
|
CUSTOM
|
Details
|
The residual solid is recrystallized from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)NCC#N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |